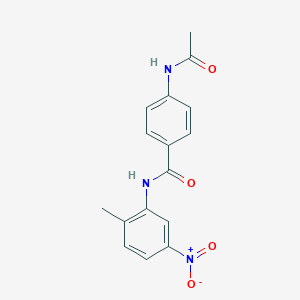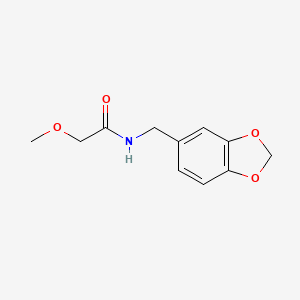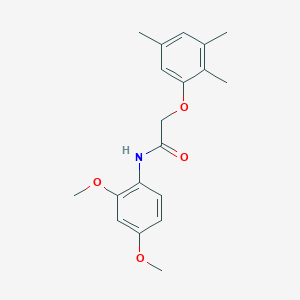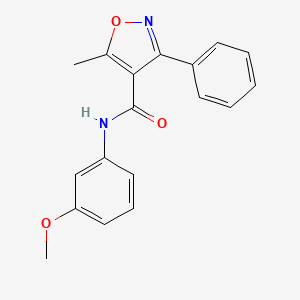![molecular formula C11H11Cl2NO3 B5811654 methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5811654.png)
methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate, also known as DCP-M, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of glucose metabolism.
Wirkmechanismus
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate acts as a competitive inhibitor of DPP-4, binding to the active site of the enzyme and preventing it from cleaving its substrates. The inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and lower blood glucose levels. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose metabolism and inflammation, this compound has been shown to improve endothelial function, reduce oxidative stress, and inhibit the proliferation of cancer cells. This compound has also been shown to have beneficial effects on bone metabolism, by increasing bone formation and reducing bone resorption.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate has several advantages as a tool for scientific research. It is a potent and selective inhibitor of DPP-4, and its effects can be easily measured using assays for GLP-1 and GIP levels, insulin secretion, and other physiological parameters. This compound is also relatively easy to synthesize, and its chemical structure can be modified to improve its potency and selectivity. However, there are also some limitations to using this compound in lab experiments. This compound is a small molecule inhibitor and may have off-target effects, and its effects may vary depending on the cell type or animal model used.
Zukünftige Richtungen
There are several future directions for research on methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate. One area of research is the development of more potent and selective inhibitors of DPP-4, which may have better therapeutic potential for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the effects of DPP-4 inhibition on other physiological processes, such as inflammation, cardiovascular function, and bone metabolism. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve therapeutic outcomes.
Synthesemethoden
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate is synthesized by reacting 2,3-dichloroaniline with methyl acetoacetate in the presence of a base and a solvent. The reaction proceeds through an imine intermediate, which is then hydrolyzed to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of base and solvent used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate has been extensively used in scientific research as a tool to study the role of DPP-4 in glucose metabolism. DPP-4 is a membrane-bound peptidase that cleaves incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of insulin secretion. Inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP, which in turn stimulates insulin secretion and lowers blood glucose levels. This compound has also been used to study the effects of DPP-4 inhibition on other physiological processes, such as inflammation, cardiovascular function, and bone metabolism.
Eigenschaften
IUPAC Name |
methyl 4-(2,3-dichloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-17-10(16)6-5-9(15)14-8-4-2-3-7(12)11(8)13/h2-4H,5-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXBSZQCVCUOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![{4-[(2-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5811607.png)



methanone](/img/structure/B5811631.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
